Product packaging for Yttrium arsenide(Cat. No.:CAS No. 12255-48-0)

Yttrium arsenide

Cat. No.: B081941
CAS No.: 12255-48-0
M. Wt: 163.8274 g/mol
InChI Key: PAEUXJLYHBSEMI-UHFFFAOYSA-N
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Description

Yttrium Arsenide (YAs) is an inorganic compound with the chemical formula YAs, characterized by its cubic crystal structure and a density of 5.59 g/cm³ . This high-purity crystalline solid is primarily utilized in advanced research and development, particularly in the fields of semiconductor technology and optoelectronics . Its stability and unique electronic properties make it a valuable material for fabricating high-performance transistors and diodes . In optoelectronics, this compound is a key material for components such as LEDs, laser diodes, and photodetectors . Theoretical studies, including ab initio investigations, have explored its vibrational and optical properties, indicating a direct band gap and a refractive index that suggests potential for application in the near-ultraviolet region as an inner layer coating under UV absorbers . This positions this compound as a compound of interest for future optoelectronic devices like light emitters and detectors . Furthermore, its stability at high temperatures makes it suitable for electronic devices intended to operate in harsh environments . This compound also shows potential in emerging fields, including photonic devices and the development of quantum computing systems . It has been used in research to create superconducting materials, such as in the yttrium iron oxyarsenide system, when reacted with iron and other compounds . As a note, this compound contains arsenic and requires careful handling to ensure safety during use and processing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula YAs<br>AsY B081941 Yttrium arsenide CAS No. 12255-48-0

Properties

IUPAC Name

arsanylidyneyttrium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/As.Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUXJLYHBSEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[As]#[Y]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

YAs, AsY
Record name yttrium arsenide
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Record name Yttrium(III) arsenide
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URL https://en.wikipedia.org/wiki/Yttrium(III)_arsenide
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DSSTOX Substance ID

DTXSID001045756
Record name Yttrium(III) arsenide
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Molecular Weight

163.82743 g/mol
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CAS No.

12255-48-0
Record name Yttrium arsenide (YAs)
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Record name Yttrium arsenide (YAs)
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Record name Yttrium arsenide (YAs)
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Synthetic Methodologies for Yttrium Arsenide Architectures

Bulk Synthesis Protocols for Yttrium Arsenide

The production of bulk this compound typically involves direct reaction of the elemental precursors under controlled high-temperature conditions. This approach is fundamental for obtaining polycrystalline or single-crystal YAs, which are essential for fundamental property measurements and as source material for thin film deposition.

The primary method for synthesizing bulk this compound is the direct reaction of elemental yttrium and arsenic at elevated temperatures. wikipedia.org This process is analogous to the synthesis of other rare earth arsenides. dtic.mildtic.mil While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general procedure involves combining stoichiometric amounts of high-purity yttrium metal and arsenic powder in a sealed, inert container, typically a quartz ampoule or a crucible made of a refractory material.

The reaction vessel is then heated in a furnace to high temperatures, often exceeding 1000°C, to facilitate the reaction between the elements. dtic.mil A controlled temperature gradient may be employed to manage the vapor pressure of arsenic and promote a complete and uniform reaction. The resulting product is typically a polycrystalline powder or ingot of this compound. Further annealing at high temperatures can be performed to improve crystallinity and homogeneity. It has been noted that rare earth arsenides can exhibit a range of arsenic solubility, and in some cases, the synthesized compounds can be arsenic deficient. dtic.mildtic.mil

Table 1: General Parameters for High-Temperature Synthesis of Rare Earth Arsenides

ParameterTypical Range/ValueNotes
Starting Materials High-purity Yttrium (Y) and Arsenic (As)Stoichiometric ratios are typically used.
Reaction Vessel Sealed quartz ampoule or refractory crucibleMust be able to withstand high temperatures and the vapor pressure of arsenic.
Atmosphere Inert (e.g., Argon) or vacuumTo prevent oxidation of the reactants.
Reaction Temperature > 1000°CSpecific temperature profiles may vary. dtic.mil
Reaction Time Several hours to daysDependent on the desired crystallinity and phase purity.
Product Form Polycrystalline powder or ingotSingle crystals may be grown from the melt.

Thin Film Deposition Techniques for this compound

The fabrication of this compound thin films is crucial for their integration into electronic and optoelectronic devices. Various physical and chemical vapor deposition techniques can be employed, each providing a different level of control over film thickness, uniformity, and crystalline quality.

Wet-chemical electro-deposition is a cost-effective and scalable method for producing thin films. mdpi.com While the direct electrodeposition of pure this compound films is not extensively reported, the formation of cubic YAs has been observed in nanocomposite films of yttrium-doped arsenic selenide (B1212193) (Y/As₂Se₃) grown via a solution-phase electro-deposition technique. soton.ac.uk This suggests the feasibility of adapting this method for the direct synthesis of YAs films.

The general process involves the use of an electrochemical cell with an electrolyte containing precursors for both yttrium and arsenic. A conductive substrate acts as the cathode, and upon applying a specific potential, the ions in the electrolyte are reduced and deposited onto the substrate to form the desired film. The composition, morphology, and crystallinity of the deposited film are influenced by parameters such as the electrolyte composition and pH, deposition potential, current density, and temperature. mdpi.com

Table 2: Representative Parameters for Electrodeposition of Yttrium-Containing Chalcogenide Films

ParameterTypical Range/ValueNotes
Yttrium Precursor Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)Provides Y³⁺ ions in the electrolyte. soton.ac.uk
Arsenic Precursor Arsenic trioxide (As₂O₃)Provides As³⁺ ions in the electrolyte. soton.ac.uk
Electrolyte Aqueous solution containing precursor saltspH and concentration are critical parameters.
Substrate Conductive material (e.g., FTO glass, ITO glass)Acts as the cathode for deposition.
Deposition Potential Controlled potential applied to the cathodeInfluences the reduction of ions and film growth.
Temperature Room temperature to elevated temperaturesAffects reaction kinetics and film properties.

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique known for its ability to produce high-quality thin films with stoichiometric transfer from the target material. soton.ac.ukwikipedia.orgkorvustech.com The process involves the ablation of a target material (in this case, a solid this compound target) using a high-power pulsed laser in a vacuum chamber. wikipedia.orgkorvustech.com The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film.

The properties of the deposited this compound film are highly dependent on various deposition parameters, including the laser fluence, repetition rate, background gas pressure, and substrate temperature. mdpi.com By carefully controlling these parameters, it is possible to grow epitaxial or highly oriented polycrystalline YAs films.

Table 3: Typical Parameters for Pulsed Laser Deposition of Thin Films

ParameterTypical Range/ValueNotes
Target Sintered this compound (YAs) pelletStoichiometry of the target is crucial for film composition.
Laser Source Excimer laser (e.g., KrF, ArF) or Nd:YAG laserUV wavelengths are commonly used. soton.ac.uk
Laser Fluence 1-5 J/cm²Energy per unit area of the laser pulse. ornl.gov
Repetition Rate 1-20 HzAffects the deposition rate and film growth dynamics. ornl.gov
Substrate Single crystal (e.g., GaAs, Si) or amorphousSubstrate choice influences film crystallinity. mdpi.com
Substrate Temperature Room temperature to >800°CA key parameter for controlling film crystallinity and properties. ornl.gov
Background Gas Vacuum or inert gas (e.g., Argon)Can be used to control the plume dynamics and film stoichiometry.

Radio Frequency (RF) magnetron sputtering is a widely used industrial technique for depositing high-quality, uniform thin films over large areas. jimcontent.com In this process, a target of the material to be deposited (this compound) is bombarded with energetic ions from a plasma, causing atoms to be ejected or "sputtered" from the target surface. semicore.com These sputtered atoms then travel through the vacuum chamber and deposit onto a substrate.

For insulating or semiconducting targets like this compound, an RF power source is used to prevent charge buildup on the target surface. mdpi.com The use of magnets behind the target (magnetron) confines the plasma close to the target, increasing the ionization efficiency and deposition rate. jimcontent.com Key parameters that influence the film properties include the RF power, sputtering gas (typically Argon) pressure, substrate temperature, and target-to-substrate distance. youtube.com

Table 4: General Parameters for RF Magnetron Sputtering of Thin Films

ParameterTypical Range/ValueNotes
Target This compound (YAs) discHigh purity and density are desirable for optimal results. americanelements.comikspvd.com
Sputtering Gas Argon (Ar)Inert gas used to create the plasma.
Gas Pressure 1-100 mTorrAffects the mean free path of sputtered atoms and deposition rate. sfu.ca
RF Power 50-500 WControls the sputtering rate.
Substrate Various (e.g., Si, glass)Can be heated to improve film quality.
Substrate Temperature Room temperature to several hundred °CInfluences film microstructure and properties.

Thermal evaporation is a physical vapor deposition method that involves heating a source material in a vacuum chamber until it evaporates or sublimes. rsc.org The resulting vapor then travels to a cooler substrate, where it condenses to form a thin film. For a binary compound like this compound, this can be achieved through co-evaporation from two separate sources (one for yttrium and one for arsenic) or by evaporating a pre-synthesized this compound compound.

Controlling the stoichiometry of the deposited film is a significant challenge in thermal evaporation, especially when the constituent elements have different vapor pressures. The evaporation rates of the yttrium and arsenic sources need to be carefully controlled, often using separate power supplies and monitoring systems like quartz crystal microbalances. The substrate temperature also plays a critical role in the film's composition and crystalline structure.

Table 5: Evaporation Characteristics of Yttrium and Arsenic for Thermal Evaporation

ParameterYttrium (Y)Arsenic (As)Notes
Melting Point 1522 °C817 °C (sublimes)Arsenic sublimes at atmospheric pressure. wikipedia.orgresearchgate.net
Evaporation Temperature ~1400-1600 °C~300-400 °CTemperature required to achieve a significant vapor pressure in a vacuum.
Vapor Pressure LowerHigherArsenic is significantly more volatile than yttrium.
Source Material Form Metal chunks, wire, or rodPowder or granulesContained in appropriate crucibles or boats.
Crucible Material Tungsten, Molybdenum, TantalumAlumina, QuartzMaterial choice depends on reactivity and temperature.

Spin-Coating Fabrication

Spin-coating is a widely utilized technique for the deposition of uniform thin films onto flat substrates. wikipedia.org The process involves dispensing a liquid precursor solution onto the center of a substrate, which is then rotated at high speed. inseto.com Centrifugal forces spread the solution evenly across the substrate surface, and the subsequent evaporation of the solvent leaves a solid thin film. wikipedia.org The final thickness of the film is determined by parameters such as the solution's viscosity and concentration, as well as the angular speed of rotation. wikipedia.org

While direct reports on the spin-coating of this compound are not prevalent in the literature, a viable pathway can be proposed based on sol-gel or solution-based precursor chemistry, similar to methods used for other inorganic semiconductor thin films. elsevierpure.comresearchgate.net A hypothetical synthetic route would first involve the synthesis of a stable this compound precursor solution. This could potentially be achieved by reacting a soluble yttrium salt, such as yttrium(III) nitrate or yttrium(III) chloride, with an arsenic source like arsenic(III) chloride or an organoarsenic compound in a suitable solvent system under an inert atmosphere to prevent oxidation.

The fabrication process would proceed in the following stages:

Precursor Solution Preparation: Dissolving equimolar amounts of yttrium and arsenic precursors in a volatile organic solvent. Additives may be required to ensure stability and appropriate viscosity.

Deposition: Dispensing a small volume of the precursor solution onto a prepared substrate (e.g., silicon wafer, quartz, or glass).

Spinning: Accelerating the substrate to a high rotational speed (typically 1000-4000 rpm) to spread the film. inseto.com The speed and duration are controlled to achieve the desired thickness.

Annealing: The coated substrate would be subjected to a post-deposition heat treatment in a controlled, non-oxidizing atmosphere (e.g., argon or nitrogen). This thermal annealing step is crucial for the decomposition of the precursor, removal of residual organics, and crystallization of the this compound phase.

Control over the precursor chemistry and annealing conditions would be critical to obtaining a pure, crystalline YAs thin film while avoiding the formation of stable yttrium oxides.

Melt-Quenching Procedures for this compound Systems

Melt-quenching, and the related technique of melt-spinning, are rapid solidification processes used to produce materials with unique microstructures, including amorphous (metallic glasses) or nanocrystalline phases. wikipedia.orgmdpi.com The method involves heating a material above its melting point and then cooling it at a very high rate (on the order of 10⁴–10⁶ K/s). wikipedia.org This rapid cooling suppresses the formation of large, ordered crystalline grains. mdpi.com

For the this compound system, a melt-quenching procedure can be proposed as a method to synthesize bulk amorphous or nanocrystalline ribbons. This compound is known to be prepared by the high-temperature reaction of its constituent elements. wikipedia.org A melt-quenching process would build upon this initial synthesis.

A plausible melt-spinning procedure for YAs would involve:

Material Preparation: An ingot of stoichiometric this compound would first be synthesized, or elemental yttrium and arsenic could be combined in a crucible made of a non-reactive material like boron nitride.

Melting: The material would be induction-melted within the crucible under a high-purity inert gas atmosphere (e.g., helium or argon) to prevent oxidation and control the volatilization of arsenic.

Ejection: Once the material is molten and homogenized, a jet of the liquid metal would be ejected through a nozzle at the bottom of the crucible using gas pressure.

Quenching: The molten jet is directed onto the surface of a rapidly rotating, internally cooled copper wheel. wikipedia.org Upon contact, the liquid solidifies almost instantaneously into a thin ribbon.

The resulting product would be a thin, brittle ribbon of this compound. Depending on the cooling rate, which is controlled by the wheel's surface speed and the melt stream's temperature, the ribbon could possess a fully amorphous structure or a nanocrystalline structure with very fine grain sizes. Such materials could exhibit different physical and electronic properties compared to their bulk crystalline counterparts. Research on rapidly solidified Y-Fe alloys has demonstrated the formation of novel phases of yttrium, indicating the potential of this technique for creating metastable yttrium-containing materials. researchgate.net

Nanostructure and Nanocomposite Film Synthesis of this compound Phases

Growth of this compound Nanofilms within Composite Matrices

Recent research has demonstrated the successful synthesis of this compound (YAs) nanofilms within a composite structure through a wet-chemical electro-deposition technique. nih.govnih.gov This method allows for the incorporation of yttrium into a host matrix, leading to the in-situ formation of YAs nanocrystals. In a specific study, nanocomposite films were grown by introducing varying concentrations of yttrium into an arsenic selenide (As₂Se₃) host matrix. nih.gov

The synthesis was performed via electro-deposition, a cost-effective and versatile method for producing thin films. nih.gov The process involved the co-deposition of yttrium, arsenic, and selenium onto a conductive substrate. The incorporation of yttrium ions into the arsenic selenide material resulted in the formation of a composite film containing two distinct crystalline phases: cubic YAs and tetragonal YSe. nih.govnih.gov X-ray diffraction (XRD) analysis confirmed the presence of these phases, distinguishing them from the monoclinic structure of the pure arsenic selenide host matrix. nih.gov The formation of these new structural units was attributed to the cleavage of the original As-Se bonds in the host matrix upon the introduction of yttrium. nih.gov

The grain size of the resulting composite films was found to be in the nanometer range, with average sizes varying slightly with the concentration of incorporated yttrium. nih.gov This demonstrates a viable method for producing this compound in a nanostructured form, embedded within a stable composite material.

Incorporation of this compound Phases in Binary Chalcogenide Host Matrices

The incorporation of this compound into binary chalcogenide host matrices, such as arsenic selenide (As₂Se₃), provides a pathway to tailor the optical and structural properties of the material. nih.gov Binary chalcogenides are known for their applications in optics and electronics, and doping them with rare-earth elements can significantly modify their characteristics. itn.pt

In the synthesis of YAs-As₂Se₃ nanocomposites, arsenic selenide serves as the binary chalcogenide host. The introduction of yttrium via electro-deposition leads to the formation of cubic YAs nanocrystals dispersed within this matrix. nih.govnih.gov The structural properties of these nanocomposite films have been characterized in detail.

Table 1: Structural Properties of this compound in Arsenic Selenide Host Matrix

Yttrium Concentration Crystalline Phases Detected Predominant YAs Crystal Structure Average Grain Size (nm)
0% (Pristine As₂Se₃) Monoclinic As₂Se₃ - 36.2
Low Concentration Cubic YAs, Tetragonal YSe, Monoclinic As₂Se₃ Cubic 36.5 - 46.8

This table is generated based on data from the study of electro-deposited yttrium arsenic selenide nanofilms. nih.govnih.gov

The optical properties of the host matrix are also influenced by the incorporation of the YAs phase. The bandgap energy of the composite films was observed to be in the range of 3.84–3.95 eV, showing a slight decrease with the addition of yttrium. nih.govnih.gov This tunability of the electronic structure highlights the potential of these nanocomposite materials for optoelectronic applications. nih.gov

Table 2: Optical Properties of YAs-As₂Se₃ Nanocomposite Films

Yttrium Concentration Bandgap Energy (eV) Refractive Index Peak (at 350-600 nm)

This table is generated based on data from the study of electro-deposited yttrium arsenic selenide nanofilms. nih.govnih.gov

Advanced Characterization of Yttrium Arsenide Microstructures and Material States

Structural Elucidation Techniques for Yttrium Arsenide

The comprehensive characterization of this compound (YAs) relies on several sophisticated analytical techniques to determine its structural and physical properties from the macroscopic to the atomic scale.

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural properties of materials. In studies of composite films containing yttrium, arsenic, and selenium, XRD analysis has been instrumental in confirming the formation of a cubic this compound (YAs) phase. researchgate.netnih.gov This phase corresponds to the Powder Diffraction File (PDF) card no. 15-0857. researchgate.net

The analysis of diffraction patterns allows for the identification of specific crystal planes. For composite films containing YAs, distinct peaks have been observed at 2θ values of 26.60°, 30.70°, and 54.72°, which correspond to the (111), (220), and (222) crystal planes of the cubic YAs structure, respectively. nih.gov From these peaks, various crystal parameters can be calculated using the Debye-Scherrer relation, providing insights into the material's nanostructure. researchgate.net Research has shown that the introduction of yttrium can lead to the formation of YAs nanocrystallites with sizes ranging from approximately 36 nm to 47 nm. researchgate.netnih.gov

Interactive Table: XRD Data for this compound (YAs) Phase in Composite Films

2θ Angle (°) (hkl) Plane Crystallite Size (nm)
26.60 (111) 36.52 - 46.86
30.70 (220) 36.52 - 46.86
54.72 (222) 36.52 - 46.86

Raman Spectroscopy Investigations for Vibrational Modes and Structural Units

Raman spectroscopy is a non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, offering a "fingerprint" of the material's structural units. ontosight.ai When yttrium is incorporated into an arsenic-selenium host matrix, Raman spectroscopy confirms the formation of new structural units. researchgate.netnih.gov This is evidenced by significant changes in the Raman spectra, such as the disappearance of peaks associated with the original matrix and the emergence of new vibrational modes. researchgate.net For instance, a notable shift in a peak from 206 cm⁻¹ to 208 cm⁻¹, related to As₄Se₄ cages, indicates a substantial alteration of the local chemical environment due to the presence of yttrium, which points to the formation of Y-As or Y-Se bonds. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and topography of materials at the micro- and nanoscale. nih.gov In the characterization of thin films containing this compound, SEM micrographs have revealed the formation of fairly homogeneous and nano-sized films. researchgate.netnih.gov The technique provides direct visual evidence of the surface structure, such as grain size, shape, and distribution, which is influenced by synthesis conditions. nih.gov Analysis of yttrium-doped materials with SEM can show how the dopant concentration significantly influences the surface morphology of the resulting films. nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful techniques for examining the internal microstructure of materials at the nanoscale, down to the atomic level. measurlabs.com These methods are indispensable for the detailed characterization of semiconductor nanostructures, allowing for the direct visualization of atomic arrangements, crystal defects, interfaces, and dislocations. measurlabs.commalvernpanalytical.com While specific HRTEM studies focused solely on pure this compound are not widely reported, the technique is crucial for understanding the crystalline quality of related semiconductor materials like gallium arsenide (GaAs). malvernpanalytical.com For YAs, TEM and HRTEM would be employed to analyze the size, shape, and crystal structure of nanoparticles, verify the quality of thin film interfaces, and identify any atomic-scale defects that could impact electronic properties. measurlabs.com

X-ray Reflectometry (XRR) for Film Thickness and Density Determinations

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures. rigaku.commeasurlabs.com The method works by measuring the specular reflection of X-rays at grazing incidence angles to the sample surface. mdpi.com Interference patterns in the resulting reflectivity curve provide precise information about the parameters of each layer in the structure. measurlabs.com XRR is applicable to both amorphous and crystalline materials, making it highly versatile. mdpi.com For this compound thin films, XRR would be the method of choice for accurately measuring film thickness, typically in the range of 1 nm to several hundred nanometers, as well as determining the film's density and the roughness of its surface and interfaces. rigaku.commdpi.com This technique is often used in conjunction with XRD to obtain a complete structural characterization of thin films. fz-juelich.demeasurlabs.com

Focused Ion Beam (FIB) for Microstructural Cross-Sectioning

Focused Ion Beam (FIB) is a site-specific milling technique used to prepare high-quality, ultra-thin cross-sections of materials for subsequent analysis by TEM or SEM. oaepublish.comresearchgate.net The process typically uses a focused beam of gallium ions to precisely ablate material from a specific region of interest on the sample. oaepublish.com For advanced characterization of this compound microstructures, FIB is an essential preparatory step. Using a "lift-out" method, a thin lamella (less than 100 nm thick) of the YAs material can be extracted from a bulk sample and mounted on a TEM grid. oaepublish.comresearchgate.net This allows for detailed TEM and HRTEM imaging of the internal structure, such as buried interfaces, grain boundaries, and defect distributions, which would otherwise be inaccessible. oaepublish.com

Electronic and Bonding Characterization of this compound

The electronic and bonding characteristics of this compound (YAs) are pivotal to understanding its semiconductor properties and potential for electronic and optoelectronic applications. ontosight.aisamaterials.com A variety of advanced spectroscopic and electrical measurement techniques are employed to probe these fundamental properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ifpan.edu.plmdpi.com In the study of this compound, XPS is crucial for verifying the stoichiometry and identifying the chemical bonding states of yttrium and arsenic.

Research on yttrium-doped materials demonstrates the utility of XPS in confirming the presence of yttrium within a host lattice. researchgate.net For YAs, XPS analysis would be expected to show core-level spectra for both yttrium (e.g., Y 3d) and arsenic (e.g., As 3d). The binding energies of these core levels provide information about the oxidation states and local chemical environment of the atoms. For instance, in related arsenide compounds, shifts in the As 3d peak can indicate the formation of bonds with metal cations. Similarly, the position of the Y 3d peak would confirm the +3 oxidation state typical for yttrium in compounds. wikipedia.org

Furthermore, XPS can be used to detect the presence of surface contaminants or oxidation, which is critical for the performance of semiconductor devices. For example, the presence of yttrium oxide or arsenic oxides on the surface of a YAs sample would be readily identifiable through their characteristic O 1s and shifted Y 3d and As 3d peaks. researchgate.netmdpi.com

Electron Energy Loss Spectroscopy (EELS) for Electronic Excitations

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of inelastically scattered electrons to provide information about electronic excitations, such as plasmons and interband transitions. uni-goettingen.dedectris.com In the context of this compound, EELS can be used to probe its electronic structure, including the band gap and dielectric properties.

The low-loss region of the EELS spectrum can reveal the plasmon resonance frequencies, which are related to the collective oscillations of the valence electrons. dectris.com This information can be used to calculate the electron density in the material. The onset of the energy loss spectrum corresponds to the band gap energy, providing a measure of the energy required to excite an electron from the valence band to the conduction band. uni-goettingen.dedectris.com

The core-loss region of the EELS spectrum provides information about the elemental composition and unoccupied density of states. dectris.com By analyzing the fine structure of the yttrium and arsenic core edges, it is possible to gain insights into the local atomic coordination and bonding environment. mdpi.comdectris.com

Electrical Transport Measurements for Conductivity and Mobility

Electrical transport measurements are fundamental for characterizing the semiconductor properties of this compound, specifically its conductivity and charge carrier mobility. ontosight.ai YAs is known to be a semiconductor, and its electrical properties are key to its potential applications in electronic devices. ontosight.aisamaterials.com

The electrical conductivity (or its inverse, resistivity) of YAs can be determined by measuring the resistance of a sample with a known geometry. The conductivity of semiconductors is typically strongly dependent on temperature. For some semiconducting materials, the resistivity decreases exponentially with increasing temperature, indicative of a thermal activation process where charge carriers are excited across the band gap. arxiv.org

Carrier mobility is a measure of how quickly charge carriers can move through the material under the influence of an electric field. testbourne.com It is a crucial parameter for high-speed electronic devices. testbourne.com High carrier mobility is a desirable property for materials used in transistors and other high-frequency applications. testbourne.com The mobility can be determined from Hall effect measurements in conjunction with conductivity measurements. tek.com.cn For yttrium-containing materials like yttrium iron garnet thin films, Hall mobility has been measured to be on the order of 5 cm²/ (V·s). arxiv.org

Hall Effect Investigations for Carrier Type and Concentration

The Hall effect is a phenomenon that occurs when a magnetic field is applied perpendicular to the direction of current flow in a conductor or semiconductor. slideshare.netslideshare.net This results in the generation of a transverse voltage, known as the Hall voltage, which is proportional to the magnetic field strength and the current. slideshare.net Hall effect measurements are a powerful tool for determining the type of charge carriers (electrons or holes), their concentration, and their mobility in a material. tek.com.cnyoutube.comqdusa.com

By measuring the sign of the Hall voltage, one can determine whether the majority charge carriers in this compound are electrons (n-type) or holes (p-type). youtube.com The magnitude of the Hall voltage, along with the current, magnetic field, and sample dimensions, allows for the calculation of the Hall coefficient. slideshare.net From the Hall coefficient, the carrier concentration, which is the number of charge carriers per unit volume, can be determined. youtube.comqdusa.com

The carrier concentration is a critical parameter for semiconductor devices, as it directly influences the material's conductivity. For example, in doped semiconductors, the carrier concentration is related to the doping level. qdusa.com

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a material. stanford.eduiaea.org It is an element-specific technique that can probe the unoccupied electronic states and the local coordination environment of a specific element. ifpan.edu.plaip.org

XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iaea.orgaip.org The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. aip.org For this compound, XANES spectra at the yttrium K-edge or L-edge, and the arsenic K-edge would reveal details about their respective electronic configurations and local symmetries. nih.govresearchgate.net

The EXAFS region contains information about the distances, coordination number, and species of the atoms in the immediate vicinity of the absorbing atom. researchgate.net Analysis of the EXAFS oscillations can provide precise measurements of the Y-As bond lengths and the number of nearest neighbors. acs.org This information is complementary to that obtained from X-ray diffraction and is particularly valuable for studying materials that may have local structural disorder. researchgate.net

Optical Response Characterization of this compound

The optical properties of this compound are crucial for its potential use in optoelectronic devices such as light-emitting diodes (LEDs), laser diodes, and photodetectors. samaterials.com Theoretical calculations based on density functional theory (DFT) have been used to predict the optical characteristics of YAs.

First-principles calculations suggest that cubic YAs has a direct band gap of approximately 2.49 eV. researchgate.netresearchgate.net The optical response of a material is described by its complex dielectric function, from which other optical constants like the refractive index, absorption coefficient, and reflectivity can be derived. arxiv.org For YAs, the calculated refractive index is around 2.57 in the near-ultraviolet region. researchgate.netresearchgate.net

The absorption spectrum, which indicates the range of photon energies a material can absorb, is a key parameter for photodetector applications. Theoretical results indicate that YAs exhibits significant absorption in the near-ultraviolet region, suggesting its potential application as an inner layer coating for UV absorbers in optoelectronic devices. researchgate.net

In related yttrium-doped systems, experimental studies have shown that the incorporation of yttrium can influence the optical properties. For instance, in yttrium-doped zinc oxide, a red shift in the strong ultraviolet emission peak was observed. researchgate.net In yttrium arsenic selenide (B1212193) nanocomposites, the refractive index was found to peak at 2.63 in the 350–600 nm wavelength range, and the bandgap energy was in the range of 3.84–3.95 eV. mdpi.comresearchgate.net These studies highlight the potential to tune the optical properties of arsenide-based materials through the inclusion of yttrium.

UV-Vis-NIR Spectroscopy for Absorption and Transmission Properties

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique used to determine the optical properties of materials, including their transmittance, reflectance, and absorbance over a wide spectral range. nih.govresearchgate.net For this compound, this analysis provides insights into its electronic band structure and potential for optoelectronic applications. samaterials.comstanfordmaterials.com

Theoretical studies based on first-principles calculations have been employed to predict the absorption spectrum of cubic this compound. These calculations suggest that YAs has a direct band gap of approximately 2.49 eV. researchgate.net The absorption spectrum indicates that this compound is a promising material for applications in the near-ultraviolet region, potentially as an inner layer coating for UV absorbers in optoelectronic devices. researchgate.net

In experimental studies on nanocomposite films containing a cubic phase of this compound (YAs) within an arsenic selenide matrix, UV-Vis-NIR spectroscopy revealed absorption coefficients on the order of 10^6 cm⁻¹. mdpi.com The transmittance spectra of these composite films showed characteristics influenced by the presence of the YAs phase. mdpi.com However, specific absorption and transmission data for pure, single-phase this compound from experimental measurements are not extensively detailed in the available literature.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful non-destructive method for probing the electronic structure and emission properties of semiconductor materials. lakeshore.com By analyzing the light emitted from a material after excitation with a photon source, one can determine information about band gaps, defect states, and recombination mechanisms.

For yttrium-based compounds, PL studies are common, as they are often used in phosphors for applications like LEDs. wikipedia.orgsamaterials.com In the context of this compound, experimental studies on composite films containing cubic YAs have shown photoluminescence emission bands across the visible and near-infrared regions. mdpi.comnih.govresearchgate.net Specifically, in yttrium-doped arsenic selenide films where a cubic YAs phase was identified, broad emission peaks were observed. mdpi.com One notable peak at 678 nm was attributed to the presence of yttrium-based semiconductor characteristics. mdpi.com These emissions in composite materials are often linked to near-band-edge transitions as well as defect-related recombination. mdpi.com

It is important to note that these findings are for a composite material system. Detailed photoluminescence spectra and specific emission characteristics for pure, single-phase this compound are not widely reported in the reviewed scientific literature. Theoretical work suggests that its direct band gap would lead to efficient radiative recombination, a property that is desirable for light-emitting applications. samaterials.comresearchgate.net

Spectroscopic Ellipsometry for Complex Dielectric Function and Refractive Index

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the thickness and optical constants, such as the complex dielectric function (ε) and refractive index (n), of thin films and bulk materials. nih.govresearchgate.net This technique measures the change in polarization of light upon reflection from a sample surface. nih.gov

Due to a scarcity of experimental data for pure this compound, theoretical calculations based on first-principles have been instrumental in determining its optical constants. A study utilizing density functional theory (DFT) calculated the refractive index and complex dielectric function for the cubic structure of this compound. researchgate.net

The key findings from these theoretical investigations are summarized in the table below.

PropertyCalculated ValueSpectral Region
Refractive Index (n)2.57Near Ultraviolet
Direct Band Gap2.49 eV-

Table 1: Theoretically calculated optical properties of cubic this compound. researchgate.net

The complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), describes the optical response of the material to electromagnetic radiation. The real part, ε₁, is related to the polarization, while the imaginary part, ε₂, is associated with absorption. For this compound, the calculated real part of the dielectric constant (εr) in a related yttrium arsenic selenide composite system was found to be around 7.03 between photon energies of 2 and 3.6 eV. mdpi.com The imaginary part of the dielectric constant in these composites was relatively low, suggesting limited charge storage capacity. mdpi.com These theoretical predictions for pure YAs and experimental results for related composites indicate its potential for use in optoelectronic devices where a high refractive index is beneficial. researchgate.net

Magneto-Optical Kerr Effect (MOKE) Studies of Magnetic Transitions

The Magneto-Optical Kerr Effect (MOKE) is a sensitive technique for studying the surface magnetism of materials. researchgate.net It involves detecting the change in polarization and/or intensity of light upon reflection from a magnetized sample. researchgate.net MOKE is particularly useful for characterizing magnetic hysteresis and magnetic transitions in thin films and at surfaces. wikipedia.org

Despite its utility, there is a notable lack of specific experimental or theoretical data in the available scientific literature regarding the Magneto-Optical Kerr Effect in pure this compound (YAs). While the magnetic properties of yttrium-containing compounds, such as yttrium iron garnet (YIG), are extensively studied using MOKE, similar investigations on this compound have not been reported. researchgate.netheegermaterials.com Research on other arsenide compounds, such as those involving dysprosium, has shown complex magnetic behaviors, but these are not directly transferable to this compound. rsc.org The potential for this compound in new magnetic and electronic devices has been noted, suggesting that its magnetic properties are an area for future investigation. ontosight.ai

Faraday Rotation Measurements for Magneto-Optical Properties

Faraday rotation, or the Faraday effect, is a magneto-optical phenomenon where the plane of polarization of linearly polarized light rotates as it passes through a material under the influence of a magnetic field parallel to the direction of light propagation. heegermaterials.com This effect is fundamental to the operation of devices like optical isolators and circulators. heegermaterials.com

The magneto-optical properties of yttrium-based materials, particularly yttrium iron garnet (YIG), are well-documented, with YIG being a benchmark material for Faraday rotation applications. heegermaterials.com However, a review of the current scientific literature reveals a significant gap in the characterization of the Faraday rotation properties of pure this compound (YAs). There are no readily available experimental or theoretical studies that report on the Verdet constant or specific Faraday rotation angles for this compound. The investigation into the magneto-optical properties of rare-earth orthoferrites, which include yttrium, highlights the rich and complex magnetic behaviors in this class of materials, but does not extend to this compound. aps.org

Magnetic Properties Assessment of this compound

The evaluation of the magnetic properties of materials is essential for their application in data storage, spintronics, and other magnetic technologies. Techniques such as Vibrating Sample Magnetometry (VSM) are standard for characterizing the bulk magnetic response of a material. usb.ac.irifmpan.poznan.pl

Vibrating Sample Magnetometry (VSM) for Magnetic Hysteresis and Ordering

Vibrating Sample Magnetometry (VSM) is a widely used technique to measure the magnetic properties of a material as a function of an applied magnetic field and temperature. stanfordmaterials.comacs.org By vibrating a sample in a uniform magnetic field, an induced voltage proportional to the sample's magnetic moment is generated in a set of pickup coils. ifmpan.poznan.pl This allows for the determination of key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) from the magnetic hysteresis loop. usb.ac.ir

A thorough search of the scientific literature indicates a lack of reported data on the magnetic properties of pure this compound (YAs) as measured by VSM. While VSM is extensively used to study other yttrium-containing magnetic materials like yttrium iron garnet (YIG) and its derivatives, as well as other magnetic arsenides, there are no specific studies presenting the magnetic hysteresis loops or detailing the magnetic ordering (e.g., ferromagnetic, antiferromagnetic, or paramagnetic) of YAs. rsc.orgresearchgate.netarxiv.org The interest in this compound for potential applications in magnetic devices suggests that its magnetic characterization is a subject for future research. ontosight.ai

Theoretical and Computational Investigations of Yttrium Arsenide Systems

First-Principles Calculations for Yttrium Arsenide

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool to predict and analyze the material properties of YAs without relying on experimental parameters.

Density Functional Theory (DFT) has been effectively utilized to investigate the structural, electronic, and bonding properties of this compound. These calculations predominantly employ the generalized gradient approximation (GGA) to describe the exchange-correlation functional.

Theoretical studies have successfully predicted that YAs crystallizes in a stable cubic rock-salt (NaCl, B1) structure. The calculated lattice constant from these studies is approximately 6.445 Å. This theoretical value is in good agreement with experimental findings and provides a solid foundation for further computational analysis.

In terms of electronic properties, DFT calculations reveal that this compound is a semiconductor with a direct bandgap of about 2.49 eV. researchgate.net The direct nature of the bandgap, located at the Γ point of the Brillouin zone, suggests potential for applications in optoelectronic devices. The stability of this cubic structure has also been confirmed through the analysis of its phonon dispersion curve. researchgate.net

The bonding in this compound is primarily ionic, characterized by charge transfer from the yttrium cation (Y³⁺) to the arsenic anion (As³⁻). The electron configuration of yttrium is [Kr] 4d¹ 5s², and for arsenic, it is [Ar] 3d¹⁰ 4s² 4p³. americanelements.com In the formation of YAs, yttrium donates its three valence electrons to arsenic, which has five valence electrons, to complete its octet. This charge transfer leads to a stable ionic bond.

Calculated Properties of this compound using DFT
PropertyCalculated ValueReference
Crystal StructureCubic (NaCl, B1) researchgate.net
Lattice Constant (a)6.445 Å researchgate.net
Bandgap (Direct)2.49 eV researchgate.net
Bonding NaturePrimarily IonicGeneral Knowledge

While ab initio molecular dynamics (AIMD) is a powerful technique for studying the dynamic properties of materials at finite temperatures, specific AIMD simulations for bulk this compound are not extensively reported in the available literature. AIMD simulations have been employed to study the behavior of yttrium ions in aqueous solutions, providing insights into their coordination and speciation under various conditions of temperature and pressure. copernicus.orgcopernicus.org These studies demonstrate the capability of AIMD to model complex dynamic interactions.

For this compound, AIMD simulations could theoretically be used to investigate phenomena such as:

Thermal expansion and its effect on the lattice parameters.

Phonon lifetimes and thermal conductivity.

The dynamics of point defects and their migration within the crystal lattice.

Structural phase transitions at high temperatures and pressures.

Electronic Structure Modeling of this compound

Modeling the electronic structure of this compound is key to understanding its electrical and optical properties, and for predicting its behavior in electronic devices.

Computational studies have established that this compound possesses a direct bandgap of 2.49 eV, located at the Γ symmetry point in the Brillouin zone. researchgate.net This is a significant characteristic, as direct bandgap semiconductors are efficient in absorbing and emitting light, making them suitable for applications in light-emitting diodes (LEDs) and laser diodes.

The valence band maximum (VBM) is primarily composed of occupied As-4p orbitals, while the conduction band minimum (CBM) is mainly formed by unoccupied Y-4d orbitals. A detailed band structure diagram would illustrate the energy of the electronic states as a function of their momentum along high-symmetry directions in the Brillouin zone. Similarly, a Density of States (DOS) plot would show the number of available electronic states at each energy level. While specific graphical representations for YAs are not prevalent in the reviewed literature, the computed bandgap value provides a critical parameter for its electronic profile.

The electronic properties of this compound are governed by the interaction and hybridization between the valence orbitals of yttrium and arsenic. Specifically, the bonding and electronic structure arise from the interplay between the Y-4d and As-4p orbitals.

In the ionic bonding picture, there is a significant charge transfer from yttrium to arsenic. However, a degree of covalent character is expected due to the hybridization of the Y-4d and As-4p orbitals. This hybridization leads to the formation of bonding and antibonding states that constitute the valence and conduction bands, respectively. The extent of this hybridization influences the width of the valence and conduction bands and the magnitude of the bandgap.

While detailed orbital-resolved hybridization diagrams for YAs are not commonly published, analysis of similar compounds, such as iron arsenides, indicates that the symmetry and energy alignment of the metal d-orbitals and the pnictogen p-orbitals are crucial in determining the electronic and magnetic properties. arxiv.org For YAs, the interaction between the triply degenerate t₂g and doubly degenerate e_g states of the Y-4d orbitals with the As-4p orbitals in the octahedral crystal field of the rock-salt structure would define the electronic landscape.

The theoretically predicted direct bandgap of 2.49 eV for this compound positions it as a wide-bandgap semiconductor. researchgate.net The ability to modulate or "engineer" this bandgap is essential for tailoring the material's properties for specific applications. Several strategies can be theoretically explored for bandgap modulation in YAs:

Alloying: Creating solid solutions with other yttrium pnictides, such as yttrium phosphide (YP) or yttrium antimonide (YSb), could systematically vary the lattice parameter and the electronic structure, thereby tuning the bandgap.

Strain Engineering: Applying compressive or tensile strain, for instance, by growing thin films of YAs on a substrate with a lattice mismatch, can alter the interatomic distances and orbital overlaps, leading to a modification of the bandgap.

Doping: Introducing impurities or dopants can create new energy levels within the bandgap or shift the Fermi level, effectively changing the electronic and optical properties. For example, doping with elements having a different number of valence electrons could alter the carrier concentration and potentially the band structure.

Studies on other yttrium-containing compounds, such as yttrium hydride, have demonstrated the feasibility of bandgap engineering by varying the composition, for example, by controlling the oxygen content. unit.noresearchgate.net A similar approach of controlled compositional variation could be a viable strategy for tuning the properties of this compound.

Theoretical Strategies for Bandgap Modulation in this compound
StrategyDescriptionPotential Outcome
Alloying (e.g., with YP, YSb)Formation of solid solutions with other compounds.Systematic tuning of the bandgap energy.
Strain EngineeringApplication of mechanical strain to the crystal lattice.Modification of the electronic band structure and bandgap.
DopingIntroduction of impurity atoms.Creation of new energy levels and alteration of electronic properties.

Orbital Density Functional Theory for Discontinuities

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of materials like this compound. scispace.comfz-juelich.de A key area of investigation in semiconductors and insulators is the band gap, which is the energy difference between the valence band and the conduction band. Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are known to often underestimate the band gap of materials. researchgate.net This discrepancy arises in part from the lack of derivative discontinuities in the exchange-correlation potential of these approximations. researchgate.netaps.org

Orbital-dependent density functionals offer a more sophisticated approach. aps.org By incorporating orbital-based corrections, these methods can address some of the limitations of standard DFT, such as self-interaction errors. aps.org This allows for a more accurate description of the electronic structure, including the band gap. For strongly interacting electron systems, it has been shown that orbital polarization needs to be considered on an equal footing with spin polarization and charge density. scispace.com The use of orbital-dependent functionals provides a mechanism to account for particle number discontinuities in the exchange-correlation potential, which is crucial for accurately predicting band gaps. aps.org

Vibrational and Dynamical Studies of this compound

The dynamical stability of a crystalline solid is determined by its lattice dynamics, which can be investigated by calculating the phonon dispersion curves. Phonons are quantized modes of vibration that propagate through the crystal lattice. The relationship between the frequency of these vibrations and their wave vector is known as the phonon dispersion relation.

First-principles calculations based on Density Functional Perturbation Theory (DFPT) or the supercell finite displacement method are standard approaches to compute the phonon dispersion curves of materials. researchgate.netijsat.org These calculations yield the phonon frequencies for various wave vectors throughout the Brillouin zone.

A key indicator of lattice stability is the absence of imaginary phonon frequencies in the dispersion curves. arxiv.org If all phonon modes have positive (real) frequencies, the crystal structure is considered to be dynamically stable, as any small atomic displacement will result in a restoring force that brings the atoms back to their equilibrium positions. arxiv.org Conversely, the presence of imaginary frequencies (often represented as negative values on a squared frequency plot) indicates a structural instability, suggesting that the crystal would spontaneously distort to a lower-energy structure. arxiv.org

For this compound, the calculation of its phonon dispersion curves is a critical step in confirming the theoretical stability of its crystal structure. The analysis of these curves would provide fundamental insight into its vibrational properties and confirm that the assumed crystal lattice represents a true minimum on the potential energy surface.

Thermodynamic Property Prediction for this compound

The Quasi-Harmonic Approximation (QHA) is a widely used computational method to predict the temperature-dependent thermodynamic properties of solids, such as thermal expansion and heat capacity. wikipedia.orgosti.gov It extends the harmonic approximation by considering the volume dependence of the phonon frequencies. wikipedia.org While the harmonic model assumes that atoms vibrate around fixed equilibrium positions and does not account for thermal expansion, the QHA allows the lattice constants to change with temperature. wikipedia.org

The QHA methodology involves calculating the phonon frequencies for a range of crystal volumes. northwestern.edu From these volume-dependent phonon spectra, the Helmholtz free energy can be determined as a function of both volume and temperature. wikipedia.orgosti.gov By minimizing the free energy at each temperature, the equilibrium volume of the crystal can be predicted as a function of temperature, which in turn allows for the calculation of the thermal expansion coefficient. arxiv.orgwikipedia.org

Other thermodynamic properties that can be derived from QHA calculations include the bulk modulus, Grüneisen parameter, and the constant volume and constant pressure heat capacities (Cv and Cp). kettering.edu The QHA has been successfully applied to a wide range of materials to provide reliable predictions of their thermal behavior. kettering.edu For this compound, applying the QHA would enable the prediction of its thermal expansion and other key thermodynamic parameters, which are essential for understanding its behavior at different temperatures.

Chemical Bonding Analysis in Yttrium-Arsenic Complexes

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study chemical bonding within molecules and complexes by providing a description that aligns with classical Lewis structures. wisc.edu It analyzes the electron density from a quantum mechanical calculation to identify localized bonds, lone pairs, and the delocalization of electron density arising from donor-acceptor interactions. wisc.eduresearchgate.net

In the context of yttrium-arsenic compounds, NBO analysis has been employed to investigate the nature of the Y–As bond in a series of related complexes: an yttrium-arsine complex ([Cp′₃Y{As(H)₂Mes}]), a μ-arsenide complex ([{Cp′₂Y[μ-As(H)Mes]}₃]), and an arsinidene-ligated complex. nih.govcore.ac.uk The analysis of these complexes revealed a progressive increase in the negative charge on the arsenic atom when moving from the arsine to the arsenide and then to the arsinidene complex. nih.govcore.ac.uk

The NBO calculations showed that the parameters for the yttrium atom remained largely unchanged across the series of complexes. nih.gov This finding suggests that the observed shortening of the Y–As bond length is primarily due to an increase in the strength of the ionic interaction between yttrium and arsenic. nih.gov Specifically, the average Y–As bond length in the arsenide complex was found to be approximately 0.10 Å shorter than in the arsine complex, which is attributed to the stronger electrostatic attraction between the yttrium and the more negatively charged arsenide ligand. nih.govcore.ac.uk

Further analysis of yttrium complexes containing Y=C and Y–Si bonds has also utilized NBO analysis, showing that the bonding is predominantly electrostatic, which is typical for interactions involving rare-earth elements. nih.gov These studies highlight the utility of NBO analysis in providing a detailed and intuitive picture of the chemical bonding in this compound and related compounds.

Table of Atomic Charges and Bond Lengths in Yttrium-Arsenic Complexes

This table presents calculated data for a series of yttrium-arsenic complexes, illustrating the change in atomic charges and bond lengths as the nature of the arsenic ligand changes. The data is derived from density functional theory calculations and Natural Bond Orbital (NBO) analysis.

Complex TypeLigandAvg. NBO Charge on AsAvg. Y–As Bond Length (Å)
Yttrium-ArsineAs(H)₂MesLess Negative3.0945
Yttrium-Arsenideμ-As(H)MesMore Negative2.998
Yttrium-Arsinideneμ₃-AsMesMost NegativeNot specified

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and bonds based on the topological analysis of the electron density, ρ(r). wikipedia.orgamercrystalassn.org This methodology allows for the partitioning of a molecule or crystal into atomic basins, which are regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley.comuni-rostock.de The application of QTAIM to this compound (YAs) would enable a quantitative description of the bonding characteristics between yttrium and arsenic atoms.

The analysis focuses on identifying critical points in the electron density, where ∇ρ(r) = 0. uni-rostock.de Of particular importance is the bond critical point (BCP) located along the path of maximum electron density linking the Y and As nuclei. The properties of the electron density at this BCP provide insight into the nature of the Y–As bond.

Key topological parameters at the BCP include:

The electron density (ρBCP): The magnitude of ρBCP correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρBCP < 0) signifies a concentration of charge, characteristic of a shared interaction (covalent bond). Conversely, a positive value (∇²ρBCP > 0) indicates charge depletion, which is typical of a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals interactions. e-bookshelf.de

The total energy density (HBCP): This is the sum of the kinetic energy density (GBCP) and the potential energy density (VBCP). The sign of HBCP can also help classify the interaction, with negative values indicating a degree of covalent character.

In the context of YAs, a QTAIM analysis would precisely quantify the charge transfer between the electropositive yttrium and the more electronegative arsenic. It is expected that the Y–As bond would exhibit significant ionic character, which would be reflected by a relatively low ρBCP value and a positive Laplacian (∇²ρBCP > 0). The presence of a BCP and a corresponding bond path would confirm the existence of a direct bonding interaction between the Y and As atoms. acs.org

Table 1. Expected QTAIM Parameters for Characterizing Bonds in this compound.
ParameterSymbolExpected Signature for Y-As BondInterpretation
Electron Density at BCPρBCPLow to intermediate valueIndicates bond strength; lower values suggest more ionic character.
Laplacian of Electron Density at BCP∇²ρBCPPositive (&gt; 0)Signifies charge depletion at the BCP, characteristic of a closed-shell (ionic) interaction.
Total Energy Density at BCPHBCPLikely small and positiveA positive value further supports the predominance of ionic character over covalent character.
Ratio |VBCP|/GBCP-&lt; 2For ionic bonds, this ratio is typically less than 2, while for covalent bonds it is greater than 2.

Advanced Theoretical Frameworks Applied to this compound

k.p Method for Electronic Band Structure Characterization

The k·p method is a powerful semi-empirical perturbation theory approach used in solid-state physics to calculate the electronic band structure of crystalline materials, particularly in the vicinity of high-symmetry points in the Brillouin zone. aip.orgwordpress.comtuwien.ac.at For this compound, which crystallizes in a zincblende or similar structure, the k·p method is well-suited for characterizing the properties of the conduction and valence bands near the zone center (Γ point).

The method treats the k·p term in the Schrödinger equation as a perturbation, allowing for the determination of energy dispersion relations E(k) and effective masses for charge carriers without performing a full-scale ab initio calculation for every k-point. tuwien.ac.at The calculation begins with the known energies and wavefunctions at a specific point (e.g., k=0) and extrapolates them to nearby k-points.

For III-V semiconductors, multi-band k·p models are commonly employed. aip.org

An 8-band k·p model would typically be used for YAs to accurately describe the coupling between the conduction band and the heavy-hole, light-hole, and split-off valence bands. aip.org This model is essential for capturing the non-parabolicity of the bands and for calculating properties relevant to optical transitions and charge transport.

More extensive models, such as 14-band or 30-band k·p models , can provide a more accurate representation of the band structure over a larger portion or even the entirety of the Brillouin zone by including higher-energy conduction bands. aip.orgresearchgate.net

The parameters for the k·p Hamiltonian, such as energy gaps and momentum matrix elements (like the Kane parameter EP), are typically fitted to experimental data or to the results of more fundamental first-principles calculations. wordpress.com Application of the k·p method to YAs would yield crucial parameters like the effective masses of electrons and holes, which are fundamental for understanding its semiconductor properties.

Table 2. Key Parameters Obtainable from k.p Method for this compound.
ParameterSymbolSignificance
Conduction Band Effective MassmeDetermines electron mobility and transport properties.
Heavy-Hole Effective MassmhhInfluences hole mobility and valence band density of states.
Light-Hole Effective Massmlh*Important for optical absorption and hole transport.
Luttinger Parametersγ1, γ2, γ3Describe the valence band structure and anisotropy.
Spin-Orbit Split-Off GapΔSOEnergy separation of the split-off band from the heavy/light-hole bands.

Band Representation (BR) Analyses for Topological Character

The topological character of a material's electronic band structure determines whether it behaves as a conventional insulator or a topological insulator, the latter hosting protected conducting surface states. researchgate.net Band Representation (BR) analysis, a central tool of the theory of Topological Quantum Chemistry (TQC), provides a systematic way to diagnose the topology of bands in a crystal. arxiv.orgarxiv.org

The core principle of BR analysis is that a topologically trivial band structure can be described by a set of localized, symmetric Wannier functions, which form a mathematical object known as a band representation. arxiv.orgaps.org These band representations can be decomposed into a finite set of fundamental building blocks called elementary band representations (EBRs). aps.orgresearchgate.net An EBR corresponds to a set of bands induced from localized orbitals at a specific high-symmetry point (Wyckoff position) in the crystal lattice. researchgate.net

To determine the topological nature of this compound, one would:

Calculate the electronic band structure using a first-principles method like Density Functional Theory (DFT).

Determine the symmetry of the wavefunctions (irreducible representations) at all high-symmetry points in the Brillouin zone.

Compare this set of symmetries against the complete list of EBRs for the material's space group.

If the symmetries of the valence bands of YAs can be expressed as a sum of EBRs, the material is topologically trivial. However, if the bands cannot be described by any combination of EBRs, they are classified as topologically nontrivial, indicating that YAs could be a topological insulator. aps.org Specifically, bands that form a disconnected part of an EBR are guaranteed to be topological. aps.org This analysis would reveal whether YAs is a candidate for hosting exotic surface states, which have potential applications in spintronics and quantum computing. aps.org

Consideration of Spin-Orbit Coupling (SOC) Effects in Electronic States

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. This effect is particularly pronounced in materials containing heavy elements, where electrons reach high velocities. rsc.org Given that yttrium (atomic number 39) is a 4d transition metal, SOC is an essential consideration in any accurate theoretical model of this compound's electronic structure. whiterose.ac.ukaps.org

The inclusion of SOC in the Hamiltonian can significantly alter the electronic states and band structure: rsc.org

Lifting of Degeneracies: SOC breaks spin degeneracy, causing energy bands that would otherwise be degenerate to split. A prominent example in zincblende-type semiconductors is the splitting of the p-orbital derived valence bands at the Γ point into the heavy-hole, light-hole, and the lower-energy "split-off" band.

Band Inversion: In certain materials, strong SOC can be powerful enough to invert the ordering of the conduction and valence bands. This band inversion is a key ingredient for the formation of a topologically nontrivial state, potentially leading to a topological insulator. researchgate.net

Anisotropic Interactions: SOC introduces anisotropy into the electronic and magnetic properties of a material by coupling the spin direction to the crystal lattice. researchgate.netarxiv.org

For YAs, neglecting SOC would lead to an incomplete and potentially qualitatively incorrect description of its electronic properties. Theoretical calculations must include SOC to accurately predict the band gap, effective masses, and to correctly assess its potential as a topological material. The strength of the SOC-induced splitting of the valence bands (the split-off energy, ΔSO) is a key parameter that influences optical and transport properties.

Research on Advanced Electronic and Quantum Phenomena in Yttrium Arsenide

Semiconducting Behavior and Carrier Dynamics in Yttrium Arsenide

This compound is a semiconductor with a crystalline structure, making it a candidate for various electronic and optoelectronic applications. ontosight.aisamaterials.comamericanelements.com Its electrical and optical properties are closely linked to its narrow bandgap. ontosight.ai

Investigation of Bandgap Modification through Doping and Structural Changes

The electronic and optical properties of materials are fundamentally determined by their bandgap. In the case of yttrium-containing compounds, research has shown that the bandgap can be modified through doping and structural alterations.

For instance, in yttrium-doped arsenic selenide (B1212193) (Y/As2Se3) nanocomposite films, the addition of yttrium has been shown to reduce the bandgap. mdpi.com Theoretical calculations using density functional theory (DFT) confirm that yttrium doping lowers the energy bandgap compared to pure As2Se3. mdpi.com This reduction is attributed to the strong hybridization between the 4d orbitals of yttrium and the 4p orbitals of selenium, which facilitates the movement of free electrons to the conduction band. mdpi.com In one study, the bandgap energy of Y/As2Se3 films was observed to lie in the range of 3.84–3.95 eV, with a slight decrease as the yttrium concentration increased. mdpi.com

First-principles calculations on cubic this compound (YAs) have determined a direct bandgap of 2.49 eV. researchgate.net Furthermore, theoretical studies on other yttrium-doped systems, such as BaTiO3, have shown that doping can significantly alter the electronic structure and bandgap. acs.org The precise effect, including whether the bandgap increases or decreases, can depend on the host material and the specific site of doping. acs.orgnih.gov

Structural changes, such as those induced by strain, can also tune the bandgap. Theoretical investigations on similar arsenide-based heterostructures have demonstrated that vertical strain can tune the bandgap from indirect to direct and modify its value significantly. researchgate.net

Studies on Electron and Hole Transport Mechanisms

The transport of charge carriers—electrons and holes—is a critical aspect of a semiconductor's functionality. Perovskite materials, which can be ambipolar, conduct both electrons and holes. open.ac.uk However, to enhance device performance, a dedicated hole transport material is often essential. open.ac.uk

In materials like gallium arsenide (GaAs), which shares the arsenide component with YAs, the movement of electrons and holes is fundamental to its operation in devices like solar cells. dtic.milnanografi.com The absorption of photons creates electron-hole pairs, which are then separated and transported to generate a current. open.ac.ukdtic.mil The mobility of electrons in GaAs is notably high. nanografi.com

The study of electron and hole transport often involves advanced theoretical methods like the Monte Carlo method, which can simulate the movement of charge carriers under an electric field and their interactions with the crystal lattice. dtic.mil In some semiconductor devices operating under high electric fields, phenomena like impact ionization, where energetic carriers create additional electron-hole pairs, can occur. researchgate.net

Superconducting Properties in this compound Systems

Yttrium is a key element in the field of high-temperature superconductivity, most famously in yttrium barium copper oxide (YBCO). rsc.orgacs.org While YAs itself is not a high-temperature superconductor, it is a crucial precursor in the synthesis of certain iron-based superconductors. wikipedia.orgarxiv.org

Exploration of Superconducting Phases in Yttrium-Containing Iron-Arsenide Systems

The discovery of superconductivity in iron-based compounds, or pnictides, in the mid-2000s opened a new family of high-temperature superconductors. arxiv.orgwikipedia.orgarxiv.org These materials typically contain layers of iron and a pnictogen like arsenic. wikipedia.org The "1111" family of these superconductors has the general formula REFeAsO, where RE is a rare-earth element. arxiv.orgarxiv.org

Yttrium has been a subject of interest for substitution into these iron-arsenide systems. arxiv.org Polycrystalline YFeAsO1-xFx samples have been successfully synthesized and shown to exhibit superconductivity. arxiv.orgarxiv.org For example, a fluoride-doped yttrium iron oxyarsenide, YFeAsO0.9F0.1, was found to be superconducting with a transition temperature (Tc) of 10.2 K. wikipedia.orgslideplayer.com The synthesis of these materials often involves reacting this compound with other compounds like iron, iron(III) arsenide, and iron(III) oxide at high temperatures. wikipedia.orgarxiv.org

Researchers have also successfully synthesized other yttrium-containing iron arsenide superconductors, such as REFeAsO1−δ (where RE includes Y), using high-pressure synthesis methods, achieving a Tc of 46.5 K for the yttrium-containing compound. researchgate.net

Influence of Doping and Substitution on Superconducting Transition Temperature

Doping and substitution are primary methods for tuning the superconducting properties of iron-based superconductors. In the La1-yYyFeAsO system, substituting lanthanum with the smaller yttrium ion introduces "chemical pressure," which shrinks the crystal lattice. arxiv.orgarxiv.org

Studies on La1-yYyFeAsO0.85F0.15 have shown that this chemical pressure can increase the superconducting transition temperature. arxiv.org The Tc was found to increase with yttrium content, reaching a maximum of 40.2 K for a 50% yttrium substitution (y=0.5), after which it began to decrease. arxiv.org This demonstrates a clear relationship between the structural changes induced by yttrium substitution and the enhancement of superconductivity.

Conversely, in a study on Gd1-yYyFeAsO0.8F0.2, the substitution of gadolinium with a small amount of yttrium lowered the Tc from 40.8 K to 30.7 K, suggesting that the electronic effects of yttrium's presence can also play a complex role. slideplayer.com The effect of doping is not solely dependent on chemical pressure; factors like structural disorder induced by substitution can also be significant. arxiv.org

High-Pressure Studies on Superconductivity in Related Yttrium Compounds

The application of external pressure is another powerful tool for investigating and modifying superconducting properties. For many iron-pnictide superconductors, pressure can significantly enhance the transition temperature. arxiv.orgarxiv.org For instance, applying pressure to optimally doped LaFeAsO1-xFx can raise its Tc from 26 K to as high as 43 K. arxiv.org

High-pressure synthesis techniques have been employed to create yttrium-containing iron arsenide superconductors with elevated transition temperatures. researchgate.net In computational studies of ternary hydride systems under high pressure, yttrium-containing compounds are also being explored for potential high-temperature superconductivity. While studies on the Mg-Sc-H system under pressure have predicted superconductivity, the transition temperatures are lower than those seen in yttrium-based hydrides like YH10. acs.org These theoretical explorations highlight the continued search for new superconducting phases in yttrium-based compounds under extreme conditions.

Magnetic Characteristics and Interactions in this compound

This compound (YAs) presents a fascinating case study in the magnetic behavior of rare-earth compounds. While yttrium itself is paramagnetic, its compounds can exhibit a range of magnetic properties, often influenced by stoichiometry, crystal structure, and the presence of other elements. periodictable.comontosight.ai

Research into Intrinsic Magnetic Ordering and Magnetic Properties

Yttrium, in its common +3 oxidation state, is a colorless ion with no unpaired electrons, which means it does not possess intrinsic magnetic or spectroscopic properties of its own. rsc.org Consequently, pure this compound is not expected to exhibit strong intrinsic magnetic ordering. However, it serves as an excellent host material for other lanthanides, which do have interesting magnetic properties. rsc.org

Research into yttrium-substituted compounds has shed light on how the presence of yttrium can influence magnetic behavior. For instance, in Nd-Y-Fe-B nanocomposite magnets, the substitution of neodymium with yttrium has been shown to refine the microstructure and enhance the remanence of the annealed samples. researchgate.net Specifically, in (Nd1−xYx)14.5FebalB6Co0.2Al1Cu0.15 ribbons, substituting Nd with Y in the R2Fe14B main phase grains leads to a decrease in the crystal lattice constant. researchgate.net

The unique electronic structure of this compound makes it a material of interest for investigating induced magnetic phenomena and its potential in spintronic devices. ontosight.ai The interplay of its semiconducting properties with potential magnetic doping is an area of active research. ontosight.ai

Interplay of Superconductivity and Magnetism in Yttrium-Containing Arsenides

The relationship between superconductivity and magnetism is a central theme in condensed matter physics, and yttrium-containing arsenides have emerged as a significant platform for these investigations. arxiv.orgameslab.gov In many iron-based superconductors, there is a delicate interplay where superconductivity often emerges upon the suppression of magnetic order. ameslab.govslideplayer.com

Yttrium plays a crucial role in tuning these properties. For example, in the iron-based superconductor family, fluoride-doped yttrium iron oxy-arsenide (YFeAsO) has been explored for its superconducting potential. slideplayer.com The substitution of other rare-earth elements with yttrium in these compounds can significantly impact the superconducting transition temperature (Tc). In GdFeAsO0.8F0.2, which is a superconductor, replacing a small amount of gadolinium with yttrium was found to lower the Tc by 10 K. arxiv.org This suggests that the change in electronic or magnetic structure due to yttrium substitution is a key factor. arxiv.org

Furthermore, studies on Dy1−xYxRh4B4 have shown that the substitution of dysprosium with non-magnetic yttrium can be used to probe the interaction between superconductivity and long-range magnetic ordering. icm.edu.pl In some yttrium-containing systems, such as Y-Au-Si quasicrystal approximants, superconductivity is observed in the absence of intrinsic magnetic moments, providing a clean system to study superconductivity without the direct influence of magnetism. aps.orgdiva-portal.org This is in contrast to similar ytterbium-based compounds where magnetism plays a more direct role. aps.orgdiva-portal.org The study of such yttrium-containing arsenides and related compounds helps to disentangle the complex relationship between these two competing quantum phenomena. ameslab.govaps.org

Topological Quantum Phenomena in this compound and Related Compounds

The field of topological materials has identified this compound and its related compounds as promising candidates for hosting exotic quantum states of matter. researchgate.netarxiv.org These materials are characterized by unique electronic band structures where the topology of the wave functions leads to protected surface or edge states. acs.orgarxiv.org

Theoretical Prediction and Experimental Search for Topological Phase Transitions

Theoretical studies have predicted that this compound, which is a trivial semimetal at ambient pressure, can undergo a topological phase transition to a non-trivial state under the application of hydrostatic pressure or epitaxial strain. researchgate.net This transition is associated with a band inversion, where the order of the conduction and valence bands is switched, often driven by the spin-orbit coupling effect. researchgate.netnih.gov

First-principles calculations suggest that for yttrium pnictides (including YAs), a structural phase transition from the NaCl (B1) to the CsCl (B2) structure occurs at high pressures. researchgate.net Within the stable NaCl phase, a topological phase transition is predicted. For the related compound, yttrium monobismuthide (YBi), a trivial to non-trivial topological phase transition is predicted at a volumetric pressure of 6.5 GPa or with 3% epitaxial strain. arxiv.org These theoretical predictions guide the experimental search for these topological phases in this compound and similar materials.

Predicted Pressure-Induced Phase Transitions in Yttrium Pnictides

Compound Predicted Structural Phase Transition Pressure (GPa) Predicted Topological Phase Transition Conditions
Yttrium Nitride (YN) ~130 Pressure-induced topological phase transition researchgate.net
Yttrium Phosphide (YP) ~60 -
This compound (YAs) ~40 Pressure and strain-induced topological phase transition researchgate.net

This table is based on theoretical calculations and provides an overview of the predicted high-pressure behavior of yttrium pnictides. researchgate.net

Investigation of Dirac and Weyl Fermionic States

In topological semimetals, the bulk electronic structure can host linearly dispersing energy bands that cross at specific points in momentum space, known as Dirac or Weyl points. acs.org The low-energy excitations near these points behave as relativistic particles, namely Dirac or Weyl fermions. acs.org

While direct experimental observation of Dirac or Weyl states in this compound is an ongoing area of research, theoretical work on related topological materials provides a strong foundation for what to expect. mpg.de The prediction of a pressure-induced topological phase in YAs suggests that such fermionic states could be realized under appropriate experimental conditions. researchgate.net The investigation of these states is crucial as they give rise to many exotic transport properties. acs.org The study of fermionic states is a broad area of condensed matter physics, with various theoretical frameworks developed to classify and understand them. quantum-journal.orgscipost.orgfu-berlin.depennylane.ai

Surface State and Fermi Arc Contour Analysis for Topological Materials

A key signature of a Weyl semimetal is the presence of topologically protected surface states that form open-ended Fermi contours in the surface Brillouin zone, known as Fermi arcs. arxiv.orgcas.cn These arcs connect the projections of the bulk Weyl points of opposite chirality. arxiv.org

For this compound, the theoretical prediction of a topological phase transition implies the existence of corresponding surface states. researchgate.net The calculation of the surface band structure is a critical step in verifying the non-trivial topology of the material. arxiv.org In the case of YBi, the verification of the topological non-trivial state is supported by the calculation of surface states on the (001) plane. arxiv.org

The analysis of Fermi arc contours, often performed using techniques like angle-resolved photoemission spectroscopy (ARPES), is a powerful tool to experimentally confirm the existence of Weyl points and the topological nature of the material. mpg.dearxiv.org While the Fermi arcs themselves are robust topological features, their specific shape and connectivity can be influenced by factors such as the surface termination. mpg.decas.cn The study of these surface phenomena in this compound and related compounds is essential for both fundamental understanding and potential applications in topological quantum devices. aps.org

Functionalization, Doping, and Interface Engineering of Yttrium Arsenide

Doping Strategies and Effects in Yttrium Arsenide

Doping, or the intentional introduction of impurities, is a fundamental technique used to tune the electronic and optical properties of semiconductor materials. In this compound, this can involve the substitution of either the yttrium (cation) or arsenic (anion) sites within its crystal lattice.

The introduction of rare-earth ions into a host crystal lattice is a well-established method for altering material properties, particularly for optoelectronic applications. wpmucdn.comitn.pt The unique, shielded 4f electron shells of lanthanide ions give rise to sharp, characteristic optical transitions. delmic.com When a host material is doped with rare-earth ions, these impurities can create new energy levels within the material's bandgap. delmic.com This allows for the absorption and emission of light at specific wavelengths, a principle widely used in lasers and phosphors. itn.pt

While the doping of host materials like yttrium aluminum garnet (YAG) or yttrium oxide with various rare-earth ions is common, specific research into the doping of this compound with other rare-earth elements is not extensively documented in publicly available literature. However, the general principles suggest that such doping could be a viable strategy for modulating YAs's optical and electronic characteristics. wpmucdn.com The similarity in ionic size and valency between yttrium (Y³⁺) and other trivalent rare-earth ions would be a key factor in the feasibility of such doping. wpmucdn.com

Significant modification of this compound's properties has been demonstrated through the substitution of both anions and cations to form complex new compounds. A notable example is the use of YAs as a precursor for synthesizing the iron-based superconductor YFeAsO. wikipedia.orgarxiv.org

In this process, this compound (YAs) is combined with iron (Fe), iron(III) arsenide (FeAs), and yttrium(III) oxide (Y₂O₃) at high temperatures. arxiv.org This results in a material where iron has been substituted into the cation sublattice and oxygen has been substituted into the anion sublattice. Further doping with fluorine, using yttrium(III) fluoride (B91410) (YF₃) as a source, can also be performed to create materials like YFeAsO₀.₉F₀.₁. wikipedia.org This compound exhibits superconductivity, a property not present in the parent YAs. The superconducting transition temperature (Tc) is highly dependent on the synthesis method. Conventional solid-state reactions at 1150 °C have produced a Tc of approximately 10 K. arxiv.org In contrast, high-pressure synthesis techniques have been shown to significantly increase the transition temperature for the related compound YFeAsO₁₋δ to as high as 46.5 K. researchgate.net

CompoundSynthesis MethodSuperconducting Transition Temperature (Tc)Reference
YFeAsO₀.₉F₀.₁Solid State Reaction~10 K wikipedia.orgarxiv.org
YFeAsO₁₋δHigh-Pressure Synthesis46.5 K researchgate.net

Heterostructure and Nanocomposite Design with this compound

Heterostructures, which are formed by interfacing different materials in layers, and nanocomposites, where one material is embedded within another, are key to developing advanced electronic and optoelectronic devices. acs.org

This compound's identity as a semiconductor makes it a candidate for integration into multilayered devices like transistors, laser diodes, and photodetectors. americanelements.com A significant area of research involves the creation of heterostructures between this compound and gallium arsenide (GaAs), a foundational material in the semiconductor industry. researchgate.netaip.orgwikipedia.org The epitaxial growth of YAs layers on GaAs substrates forms a well-defined metal/semiconductor interface that is critical for device functionality. researchgate.netaip.org

Furthermore, YAs has been successfully incorporated into nanocomposite thin films. Research has shown that through a wet-chemical electro-deposition technique, nanocomposite films of Y/As₂Se₃ can be grown where cubic YAs structures form within the arsenic selenide (B1212193) host matrix. mdpi.comresearchgate.net This demonstrates a method of creating a composite material that combines the properties of its constituent parts. mdpi.com

The interface between two different materials in a heterostructure can dominate the electronic behavior of a device. In YAs/GaAs heterostructures, the properties of this interface are highly dependent on its atomic structure. researchgate.netaip.org

First-principles calculations have revealed that the interface between rare-earth arsenides (including YAs) and GaAs does not follow conventional models of metal/semiconductor junctions. researchgate.netaip.org The key finding is that the Schottky barrier height (SBH), a critical parameter that governs charge transport across the interface, is strongly dependent on the atomic termination of the GaAs surface. researchgate.net

Polar Interfaces ((100) or (111) surfaces): For these interfaces, the SBH is pinned at very different energy levels depending on whether the GaAs surface is terminated with gallium (Ga-terminated) or arsenic (As-terminated). This effect is attributed to the formation of localized defect states at the interface due to mis-coordinated atoms, which pin the Fermi level. researchgate.netaip.org

Nonpolar Interfaces ((110) surface): In contrast, the nonpolar (110) interface has minimal bonding disruption. As a result, it does not form these localized defect states, and its SBH is pinned by the more conventional mechanism of metal-induced gap states (MIGS). aip.org

This termination-dependent Fermi level pinning demonstrates that the electronic properties of YAs-based heterostructures can be precisely engineered by controlling the atomic structure of the interface during growth. researchgate.netaip.org

Surface and Thin Film Property Control of this compound

The control over the synthesis of thin films is essential for fabricating reliable and efficient devices. Standard thin-film deposition techniques such as Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and Molecular Beam Epitaxy (MBE) are applicable for creating YAs films. americanelements.comresearchgate.netmdpi.com The use of advanced process monitoring, for instance with mass spectrometers, can ensure the quality and control of film growth. hidenanalytical.com

Specific research into yttrium-arsenic-containing films has demonstrated successful synthesis and property control. Nanocomposite films of yttrium, arsenic, and selenium (Y/As₂Se₃) have been produced using a wet-chemical electro-deposition method. mdpi.comresearchgate.net The resulting films, containing cubic YAs nanostructures, were analyzed to determine their properties. mdpi.com

Theoretical studies based on first-principles calculations have also been performed to predict the properties of YAs thin films. These calculations report a direct band gap of 2.49 eV and a refractive index of 2.57 in the near-ultraviolet region. researchgate.net These findings suggest that YAs thin films could be suitable for optoelectronic applications, such as serving as an inner coating layer for UV absorption. researchgate.net

Material/SystemPropertyValueReference
YAs (Theoretical)Band Gap2.49 eV (Direct) researchgate.net
Refractive Index (UV)2.57 researchgate.net
Y/As₂Se₃ Nanocomposite FilmBand Gap Range3.84 - 3.95 eV mdpi.comresearchgate.net
Peak Refractive Index2.63 mdpi.comresearchgate.net

Tailoring Surface Morphology for Specific Functional Applications

The surface morphology of this compound (YAs) is a critical parameter that influences its properties and suitability for various functional applications, particularly in optoelectronics and semiconductor devices. samaterials.com Research into nanostructured materials has shown that by controlling the size, shape, and homogeneity of surface features, the material's performance can be significantly enhanced.

In studies involving composite materials containing this compound, the resulting surface morphology has been a key area of investigation. For instance, in nanocomposite films where yttrium is incorporated into an arsenic selenide host matrix, cubic YAs structures are formed. mdpi.comresearchgate.netnih.gov Characterization of these films using Scanning Electron Microscopy (SEM) has revealed fairly homogeneous, nano-sized film structures. mdpi.comresearchgate.netnih.gov The formation of these nano-sized features is significant as it can influence the optical and electronic properties of the material, making them suitable for optoelectronic applications. mdpi.comnih.gov The average grain size in these composite films, which contain both cubic YAs and other phases, has been measured to be in the range of 36.5 to 46.8 nm. mdpi.comresearchgate.net

The inherent characteristics of YAs powder also point to the importance of morphology. Commercially available this compound powder is described as having high sphericity and good fluidity. samaterials.com These morphological traits are beneficial for processing and for creating uniform layers or bulk materials. Such powders are intended for use in the development of high-performance transistors, diodes, LEDs, laser diodes, and photodetectors. samaterials.com

While direct studies on tailoring the surface of pure YAs are limited, the principles are well-established in materials science. Techniques that modify surface properties like chemical composition, morphology, and electronic structure are crucial for creating catalysts and other functional materials. aip.org For example, increasing the surface area of a film can enhance catalytic activity or improve light scattering in solar cells. unizar.es The functional applications envisioned for YAs, such as in photonics and quantum computing, would similarly depend on the precise control of its surface at the nanoscale. samaterials.com

Control of Film Stoichiometry and Thickness in Thin Film Growth

Pulsed Laser Deposition (PLD): PLD is a versatile technique known for its ability to transfer the stoichiometry of a target material to the deposited film on a substrate. mdpi.com This method has been successfully employed for stoichiometric thin-film growth of complex materials. aip.org For instance, in the deposition of gallium arsenide (GaAs), a related III-V semiconductor, PLD has been shown to produce stoichiometric films. aip.org For yttrium-containing compounds like yttrium iron garnet (YIG), PLD provides superior control over layer thickness, stoichiometry, and surface roughness. mdpi.com This suggests that PLD is a highly promising method for growing high-quality YAs films with precise compositional and thickness control.

Molecular Beam Epitaxy (MBE): MBE is another powerful technique for growing high-quality, single-crystal thin films. It offers a high level of control over the growth process at the sub-monolayer level, making it ideal for creating atomically sharp interfaces and complex heterostructures. aip.org Precise control over film thickness is a key advantage of MBE. researchgate.net This technique is widely used for III-V semiconductors like GaAs and is suitable for growing topological materials, which can include arsenides. researchgate.netuniversitywafer.com However, controlling the stoichiometry of compounds with high vapor pressure elements, such as arsenic, can be challenging and requires careful optimization of growth parameters. researchgate.net

Sputtering Techniques: Methods like RF magnetron sputtering and ion beam sputtering (IBS) are also used for thin film deposition. mdpi.commdpi.comnih.gov Sputtering enables precise control over the film's composition and thickness. nih.gov In the growth of YIG films, sputtering is a preferred method for depositing submicron-thick films. mdpi.com The stoichiometry of pyrochlore (B1171951) thin films, for example, has been controlled by adjusting the power ratio of the different metal targets during sputtering. escholarship.org This principle would be applicable to the co-sputtering of yttrium and arsenic to form YAs films.

Solution-Based and Chemical Deposition Methods: Wet-chemical methods like electro-deposition and solution-based processes like polymer assisted deposition (PAD) offer alternative routes for film synthesis. mdpi.comunizar.es Electro-deposition has been used to create yttrium arsenic selenide films, demonstrating control over film thickness with reported values ranging from 117.0 nm to 145.2 nm depending on the dopant concentration. mdpi.com Solution-based processes are noted for allowing flexible control over the elemental stoichiometry of the resulting material. umich.edu

Below is a table summarizing the film thickness control achieved in a study of Yttrium Arsenic Selenide (Y/As₂Se₃) nanocomposite films using the electro-deposition technique.

Yttrium DopingFilm Thickness (nm)
0%130.0
1%117.0
2%131.2
3%139.4
4%145.2
Data sourced from a study on Y/As₂Se₃ nanocomposite films, where thickness was calculated using the gravimetric weight difference technique. mdpi.com

Research on Applications and Future Directions of Yttrium Arsenide

Optoelectronic Device Development Leveraging Yttrium Arsenide

This compound is considered a key material for various optoelectronic applications due to its semiconducting nature and narrow bandgap, which are crucial for its optical properties. americanelements.comontosight.ai Research indicates its potential for use in devices that involve the emission and detection of light. researchgate.net The compound's ability to be used in photo-optic applications makes it a valuable component in the development of advanced optical systems. americanelements.comstanfordmaterials.com

This compound is identified as an integral material for the production of light-emitting diodes (LEDs) and laser diodes. samaterials.comstanfordmaterials.com Theoretical studies of its optical properties, such as its absorption spectrum in the near-ultraviolet region, suggest its suitability for light-emitting devices. researchgate.net While direct fabrication of YAs-based commercial LEDs is not widely documented, its properties align with materials used in this field, such as other III-V semiconductors like Gallium Arsenide (GaAs) and Indium Phosphide (InP), which are staples in the optoelectronics industry for creating laser diodes. fishersci.nowikipedia.orgfishersci.be

The properties of this compound make it a candidate for use in photodetectors. samaterials.comstanfordmaterials.com Its narrow bandgap is a key characteristic for detecting lower-energy photons, particularly in the infrared spectrum. ontosight.ai This is similar to other narrow-bandgap semiconductors like Indium Arsenide (InAs), which is used for constructing infrared detectors in the 1-3μm wavelength range. fishersci.iefishersci.noamericanelements.com Research on related composite materials, such as yttrium arsenic selenide (B1212193), has pointed to applications in photovoltaic infrared imaging, further highlighting the potential of yttrium-arsenic compounds in this area. mdpi.com

In the field of integrated photonics, this compound is applied to improve the efficiency of light interaction in optical and photonic devices. samaterials.comstanfordmaterials.com Materials for integrated photonics require specific optical properties to guide and manipulate light on a chip-scale, a role for which InP and its alloys are well-known in enabling technologies like wavelength-division multiplexing. wikipedia.org Research into related materials like yttrium arsenic selenide has also shown potential applications in optical waveguides. mdpi.com

Semiconductor Technology Advancements Utilizing this compound

This compound is a semiconductor material with applications in modern electronics. americanelements.comstanfordmaterials.com Its unique electrical properties and stability contribute to the development of advanced semiconductor devices. samaterials.com Yttrium as an element is also used to modify the electrical and magnetic properties of other semiconductor compounds. sfa-oxford.com

This compound is utilized in the fabrication of high-performance transistors and diodes. samaterials.comstanfordmaterials.com High-performance transistors often rely on materials with high electron mobility. For comparison, Gallium Arsenide (GaAs) is known for its high saturated electron velocity and mobility, allowing transistors to operate at frequencies above 250 GHz. wikipedia.org While specific performance metrics for YAs transistors are a subject of ongoing research, its inclusion in the category of materials for high-performance devices indicates its potential. Furthermore, related yttrium compounds like yttrium oxide (Y2O3) have been used as a buried oxide layer in experimental Indium Gallium Arsenide (InGaAs) transistors to improve electrostatic control. semiconductor-today.com

A key advantage of this compound is its suitability for electronic devices that operate in harsh or high-temperature environments. samaterials.comstanfordmaterials.com Its stability under such conditions ensures long-term performance, a critical requirement for many industrial, automotive, and aerospace applications. stanfordmaterials.com This high-temperature stability is a recognized feature, making it a valuable material for robust electronic components. samaterials.com For context, other wide-bandgap semiconductors like Gallium Nitride (GaN) and Silicon Carbide (SiC) are also known for their ability to function reliably at high temperatures and power levels.

Interactive Data Table: Properties of this compound and Related Semiconductor Materials

CompoundFormulaCrystal StructureBand Gap (eV)Application Areas
This compound YAsCubic, NaCl-type ontosight.aiwikipedia.org~2.49 (Direct) researchgate.netSemiconductors, Optoelectronics, High-Temp. Devices samaterials.comstanfordmaterials.com
Gallium ArsenideGaAsZinc Blende wikipedia.org1.424 (Direct) wikipedia.orgLEDs, Laser Diodes, Solar Cells, High-Freq. ICs wikipedia.orgfishersci.be
Indium ArsenideInAsZinc Blende americanelements.com0.36 (Direct)Infrared Detectors, High-Speed Electronics, Lasers fishersci.ieattelements.com
Indium PhosphideInPZinc Blende wikipedia.org1.344 (Direct) wikipedia.orgOptoelectronics, High-Freq. Electronics, Laser Diodes fishersci.nowikipedia.org
Aluminum ArsenideAlAsZinc Blende wikipedia.org2.17 (Indirect) wikipedia.orgLEDs, High-Electron-Mobility Transistors (HEMTs) wikipedia.org
Gallium NitrideGaNWurtzite3.4 (Direct)LEDs, Blu-ray Discs, High-Power & High-Freq. Devices fishersci.pt

Quantum Computing and Emerging Technologies with this compound

This compound (YAs) is a semiconductor material that is garnering attention for its potential role in the advancement of quantum computing and other emerging technologies. stanfordmaterials.com Its unique electronic and physical properties make it a candidate for research and development in cutting-edge applications. stanfordmaterials.com

Potential Use in Quantum Devices and Systems

The exploration of this compound in the realm of quantum technologies is primarily centered on its potential as a component in quantum devices and systems. stanfordmaterials.com While direct experimental realization of a this compound-based qubit is not yet a mainstream focus, its properties align with the requirements for materials used in quantum information processing. The primary areas of interest lie in spintronics and the development of platforms for topological quantum computing.

Spintronics, which utilizes the intrinsic spin of electrons in addition to their charge, is a key area for future quantum devices. Materials like yttrium iron garnet (YIG) are already well-established for their excellent magnonic properties, which are crucial for spintronic and spin-wave transport applications. researchgate.net The integration of high-quality semiconductor materials is essential for the fabrication of spintronic devices. mdpi.com Gallium arsenide (GaAs) is a popular semiconductor in this context due to its high charge carrier mobility and broad band gap. mdpi.com The potential to grow high-quality yttrium-containing films on substrates like gallium arsenide opens up avenues for integrating the magnetic properties of yttrium-based materials with the semiconductor properties of arsenides. mdpi.com This could lead to the development of novel spintronic components for quantum computing.

Topological quantum computing represents a paradigm shift from conventional quantum computing, aiming to use quasiparticles called anyons in two-dimensional systems to form stable qubits. wikipedia.org The braiding of the world lines of these anyons in spacetime would constitute the logic gates of a topological quantum computer, offering inherent stability against decoherence. wikipedia.org The experimental realization of such systems often involves semiconductor materials like gallium arsenide at extremely low temperatures and in strong magnetic fields. wikipedia.org Recent discoveries have shown that elemental arsenic can host a novel form of topological quantum behavior, termed "hybrid topology," which was previously unobserved. thequantuminsider.comprinceton.edu This finding suggests that arsenic-based materials could serve as a new platform for developing novel topological materials and quantum devices. thequantuminsider.comprinceton.edu Given that this compound is a stable binary compound of yttrium and arsenic, it is a candidate for future investigations into new topological quantum materials.

Research into quantum dots, which are nanoscale semiconductor crystals, is also relevant. Spin qubits in semiconductor quantum dots are a leading approach for building a quantum computer. arxiv.org While initial research has heavily focused on materials like gallium arsenide (GaAs) and indium arsenide (InAs), the exploration of other semiconductor materials continues. arxiv.orgscience.gov The potential for creating this compound quantum dots could offer new avenues for qubit development, although this remains a speculative area of research.

Energy Conversion Applications of this compound

This compound and related yttrium-doped materials are being investigated for their potential in various energy conversion applications, including phase-change memory, solar cells, and thermoelectric devices.

Role in Phase-Change Memory Devices

While this compound itself is not a primary material in phase-change memory (PCM) research, the doping of yttrium into other phase-change materials has shown significant promise. Phase-change materials are used in non-volatile random-access memory (RAM) and are at the forefront of developing neuromorphic computing systems that mimic the human brain. rsc.orgresearchgate.net

A key material in PCM technology is antimony telluride (Sb₂Te₃). However, its practical application is limited by low electrical resistivity and thermal stability. acs.org Research has shown that doping Sb₂Te₃ with yttrium can overcome these challenges. Yttrium doping has been found to:

Enhance stability: Yttrium doping improves the thermal stability of amorphous yttrium-doped Sb₂Te₃. acs.org This is attributed to the stronger chemical interactions between yttrium and tellurium compared to those between antimony and tellurium. acs.org

Increase resistivity: Yttrium has been identified as an optimal dopant for Sb₂Te₃, significantly increasing the resistivity of the crystalline state. acs.org

Modify structure: The yttrium dopant modifies the amorphous structure of Sb₂Te₃, which contributes to the improved performance of the material. researchgate.net

In a related area of research, yttrium-doped arsenic selenide (Y/As₂Se₃) nanocomposite films have been synthesized and are considered to have potential applications in phase-change memory devices. mdpi.comnih.gov

Development of Solar Cell Components and Accessories

The application of this compound in solar cell technology is an area of emerging research, primarily through the investigation of yttrium-doped chalcogenide materials. Nanocomposite films of yttrium-doped arsenic selenide (Y/As₂Se₃) have been identified as having qualities that make them suitable for potential applications in solar cell accessories. mdpi.comnih.gov

Theoretical calculations on this compound itself suggest that its absorption spectrum may make it a possible candidate for future use in devices in the near-ultraviolet region, potentially as an inner layer coating under UV absorbers in optoelectronic devices. researchgate.net

Investigations as a Thermoelectric Material

Thermoelectric materials can directly convert heat into electricity and are valued for their reliability and environmental friendliness. The efficiency of a thermoelectric material is given by the dimensionless figure of merit, ZT.

Theoretical studies based on first-principles calculations have suggested that this compound can be considered a good thermoelectric material, particularly at low temperatures. researchgate.net Experimental investigations into the thermoelectric properties of yttrium monoarsenide have also been conducted. onemine.org

Furthermore, yttrium doping has been shown to enhance the thermoelectric properties of other materials. For instance, n-type Mg₃Sb₂-based Zintl compounds, which have attracted interest for their high thermoelectric performance, have been shown to benefit from yttrium doping. researchgate.net Yttrium aluminoboride (YₓAlᵧB₁₄) is another material of interest for high-temperature thermoelectric applications. nih.gov

Future Fundamental Research Avenues for this compound

The existing body of research on this compound points to several promising avenues for future fundamental scientific investigation. As a semiconductor with potential applications in advanced technologies, a deeper understanding of its properties is crucial.

Future research could focus on the following areas:

Advanced Spintronic and Magnonic Systems: Building on the established properties of yttrium-containing materials like YIG, research could explore the fabrication and characterization of heterostructures combining this compound with ferromagnetic materials. researchgate.netmdpi.com This could lead to the development of novel spintronic and magnonic devices for low-power signal transmission and data processing.

Topological Quantum Phenomena: The recent discovery of hybrid topology in elemental arsenic opens up a significant research direction. thequantuminsider.comprinceton.edu Future studies could investigate whether this compound can host similar or even more complex topological states. This would involve both theoretical calculations and experimental verification using techniques like angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM). The goal would be to explore its potential as a platform for fault-tolerant topological quantum computing.

Thermoelectric Property Enhancement: While initial studies are promising, a more comprehensive investigation of the thermoelectric properties of this compound is needed. researchgate.netonemine.org This would involve detailed experimental measurements of the Seebeck coefficient, electrical conductivity, and thermal conductivity over a wide range of temperatures. Research could also explore the effects of doping and nanostructuring on enhancing the thermoelectric figure of merit (ZT) of YAs.

Optical and Optoelectronic Properties: Further investigation into the optical properties of this compound, as suggested by theoretical calculations, is warranted. researchgate.net This includes experimental verification of its absorption spectrum and refractive index. Exploring its potential for light-emitting diodes (LEDs), laser diodes, and photodetectors, especially in the ultraviolet spectrum, could be a fruitful area of research. stanfordmaterials.com

Growth of High-Quality Single Crystals and Thin Films: A significant hurdle in the experimental investigation of any novel material is the ability to produce high-purity, large-scale single crystals and high-quality thin films. Future research should focus on optimizing synthesis techniques for this compound to enable more precise and reliable characterization of its intrinsic properties.

Exploration of Novel this compound-Based Compounds and Derivatives

The exploration of novel compounds and derivatives based on this compound (YAs) is a dynamic area of materials science, driven by the quest for materials with enhanced or entirely new functionalities. This compound, a simple binary compound with a 1:1 stoichiometric ratio and a rock-salt crystal structure, serves as a foundational block for developing more complex materials. ontosight.ai Research in this domain primarily focuses on modifying the intrinsic properties of YAs through methods such as doping, alloying, and the synthesis of ternary or quaternary compounds.

One significant area of exploration involves the creation of superconducting materials. For example, this compound is a precursor in the synthesis of iron-based superconductors. By reacting YAs with iron, iron(III) arsenide, iron(III) oxide, and yttrium(III) fluoride (B91410) at high temperatures, researchers have successfully synthesized the superconducting material YFeAsO0.9F0.1, which exhibits a transition temperature (Tc) of 10.2 K. wikipedia.org This highlights how YAs can be integrated into complex layered structures to induce high-temperature superconductivity.

Another avenue of research is the development of novel semiconductor materials by creating ternary compounds. An example is the synthesis of yttrium-doped arsenic selenide (Y/As₂Se₃) thin films. mdpi.comnih.gov In this work, yttrium was incorporated into an arsenic selenide matrix using a wet-chemical electro-deposition technique. mdpi.comnih.gov The resulting nanocomposite films showed the formation of cubic YAs and tetragonal YSe structures within the host matrix. nih.gov First-principles investigations based on density functional theory confirmed that yttrium doping reduces the material's energy bandgap, making it suitable for optoelectronic applications and phase-change memory devices. mdpi.com

The synthesis of these novel derivatives often requires specialized techniques. The preparation of YAs itself typically involves a high-temperature reaction between yttrium metal and arsenic. wikipedia.org The synthesis of more complex derivatives can involve methods like the self-flux method for quasicrystal approximants or electro-deposition for thin films. nih.govaps.org

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Yttrium arsenide, and how do reaction parameters influence phase purity and crystallinity?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions under controlled atmospheres (e.g., argon) to prevent oxidation. Stoichiometric mixtures of Y and As are heated in sealed quartz tubes at 800–1000°C for 48–72 hours. Phase purity is confirmed via X-ray diffraction (XRD) and Rietveld refinement . Challenges include arsenic volatility, which requires precise temperature control and excess As to maintain stoichiometry. Post-synthesis annealing (500–700°C) improves crystallinity, monitored by scanning electron microscopy (SEM) .
Synthesis Method Temperature Range Key Parameters Characterization Techniques
Solid-state reaction800–1000°CAtmosphere control, annealingXRD, SEM, EDX
Chemical vapor transport700–900°CTransport agent (e.g., I₂)TEM, Raman spectroscopy

Q. How is the crystal structure of this compound determined, and what ambiguities exist in reported lattice parameters?

  • Methodological Answer : The cubic NaCl-type structure (space group Fm3ˉ\bar{3}m) is commonly reported. However, discrepancies in lattice parameters (e.g., 5.72–5.78 Å) arise from synthesis conditions or impurity phases. Synchrotron XRD with high-resolution detectors reduces measurement errors, while density functional theory (DFT) simulations validate experimental data . Atomic positions may require neutron diffraction for light elements like As .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

  • Methodological Answer : Angle-resolved photoemission spectroscopy (ARPES) maps the Fermi surface and band structure, while X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Y³⁺ and As³⁻). Transport measurements (resistivity, Hall effect) reveal carrier concentration and mobility. Discrepancies in reported bandgaps (0.8–1.2 eV) necessitate temperature-dependent studies to account for thermal broadening .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reported thermoelectric performance of this compound?

  • Methodological Answer : DFT + Boltzmann transport equation (BTE) simulations predict carrier scattering mechanisms and lattice thermal conductivity. Experimental validation requires doping studies (e.g., with Sb or P) to tune carrier concentration, coupled with Seebeck coefficient and thermal conductivity measurements . Discrepancies may arise from defects or grain boundaries, requiring positron annihilation spectroscopy or TEM analysis .

Q. What experimental strategies mitigate challenges in synthesizing phase-pure this compound thin films for optoelectronic applications?

  • Methodological Answer : Molecular beam epitaxy (MBE) under ultrahigh vacuum (10⁻¹⁰ Torr) minimizes contamination. Substrate choice (e.g., MgO or Al₂O₃) affects lattice mismatch-induced strain. In situ reflection high-energy electron diffraction (RHEED) monitors growth kinetics, while post-deposition annealing (400–600°C) reduces defects. Cross-sectional TEM and X-ray reflectivity assess interface quality .

Q. How do dopants (e.g., rare-earth elements) influence the magnetic and electronic properties of this compound, and what analytical frameworks are used to interpret these effects?

  • Methodological Answer : Doping with Gd or Eu introduces localized 4f states, altering magnetic susceptibility. Superconducting quantum interference device (SQUID) magnetometry and muon spin rotation (μSR) probe magnetic ordering. First-principles calculations (e.g., DFT + Hubbard U) model exchange interactions. Conflicting reports on carrier-mediated magnetism require neutron scattering to distinguish between Ruderman-Kittel-Kasuya-Yosida (RKKY) and double-exchange mechanisms .

Q. What systematic approaches reconcile discrepancies in the reported thermal stability of this compound under oxidative environments?

  • Methodological Answer : Thermogravimetric analysis (TGA) with mass spectrometry identifies oxidation products (e.g., Y₂O₃, As₂O₃). Controlled atmosphere TEM tracks real-time degradation at 300–500°C. Ab initio molecular dynamics simulations model surface oxidation pathways. Contradictions in degradation rates may stem from grain size variations, requiring nanoindentation and BET surface area analysis .

Data Analysis and Contradiction Resolution

Q. How should researchers design experiments to validate theoretical predictions of this compound’s topological insulator behavior?

  • Methodological Answer : Combine ARPES with spin-resolved measurements to detect surface states. Transport studies under magnetic fields (e.g., quantum oscillations) confirm Berry phase contributions. Discrepancies between theory and experiment may arise from bulk conductivity masking surface states, necessitating ultrathin films or gated devices to isolate surface contributions .

Q. What statistical frameworks are recommended for analyzing conflicting data on this compound’s defect tolerance in radiation environments?

  • Methodological Answer : Bayesian inference models quantify uncertainty in defect formation energies derived from positron annihilation spectroscopy. High-throughput ion irradiation experiments (e.g., using He⁺ beams) generate large datasets, analyzed via principal component analysis (PCA) to identify dominant defect types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.